molecular formula C7H13N3OSi B11912258 2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one CAS No. 59523-08-9

2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one

Cat. No.: B11912258
CAS No.: 59523-08-9
M. Wt: 183.28 g/mol
InChI Key: ABLUGIXEYNXLHS-UHFFFAOYSA-N
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Description

2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a trimethylsilyl (TMS) group at the 5-position. This organosilicon substituent imparts unique steric and electronic properties, distinguishing it from classical arylthio, alkylthio, or sugar-substituted analogs. Pyrimidinones are pivotal in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases and versatility in targeting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

Properties

CAS No.

59523-08-9

Molecular Formula

C7H13N3OSi

Molecular Weight

183.28 g/mol

IUPAC Name

2-amino-5-trimethylsilyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H13N3OSi/c1-12(2,3)5-4-9-7(8)10-6(5)11/h4H,1-3H3,(H3,8,9,10,11)

InChI Key

ABLUGIXEYNXLHS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CN=C(NC1=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one typically involves the reaction of 2-amino-4-hydroxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one is as a building block in the synthesis of bioactive compounds. It plays a crucial role in developing pharmaceuticals targeting nucleic acid processes, making it valuable in drug discovery and development. The trimethylsilyl group improves the solubility and stability of the compound, which is advantageous for medicinal applications.

Case Study: Nucleic Acid Targeting Compounds

Research has shown that derivatives of this compound can inhibit specific enzymes involved in nucleic acid metabolism, such as dihydrofolate reductase, which is critical for DNA synthesis . This inhibition can lead to potential treatments for various cancers and bacterial infections.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for constructing complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cyclizations, allows chemists to develop new synthetic pathways for creating heterocyclic compounds .

The biological significance of this compound extends to its interactions with biological systems. Studies have indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Compounds derived from this pyrimidine have shown promise in inhibiting tumor cell proliferation .
  • Antimicrobial Properties : Similar structures have been reported to possess antibacterial effects, making them candidates for new antibiotic therapies .
  • Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases through inhibition of specific pathways related to inflammation .

Mechanism of Action

The mechanism of action of 2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The 5-position substituent significantly impacts melting points, solubility, and crystallinity.

Compound (5-Substituent) Melting Point (°C) Yield (%) Key Substituent Features Reference
2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one* N/A N/A Bulky, hydrophobic, electron-donating N/A
2d: (2,5-Dimethoxyphenyl)sulfanyl 178–180 82 Polar, electron-rich arylthio
2e: (3,4-Dichlorophenyl)thio 154–156 72 Electron-withdrawing, lipophilic
13: 4-Fluorophenylsulfanyl >300 59 Halogenated, high polarity
5: β-d-Glucopyranosyl N/A N/A Hydrophilic, enhances water solubility

*Inferred properties based on substituent trends.

  • Trimethylsilyl Group: The TMS group’s bulkiness likely reduces melting points compared to rigid arylthio groups (e.g., 2d, 13) by disrupting crystal packing. Its hydrophobicity may lower aqueous solubility relative to glucopyranosyl derivatives (e.g., compound 5) .
  • Arylthio Groups : Electron-withdrawing substituents (e.g., Cl, F in 2e, 13) increase melting points due to enhanced dipole interactions .

Spectral and Structural Analysis

  • 1H NMR Shifts : Arylthio substituents (e.g., 2d, 13) induce downfield shifts for aromatic protons (δ 7.0–7.6 ppm) . The TMS group’s shielding effect may upfield-shift adjacent protons.
  • X-ray Crystallography: Thieno[2,3-d]pyrimidinones (e.g., 2d) exhibit planar fused-ring systems, while glucopyranosyl derivatives (e.g., 5) adopt non-planar conformations due to steric hindrance .

Biological Activity

2-Amino-5-(trimethylsilyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an amino group at the 2-position and a trimethylsilyl substituent at the 5-position, contributing to its unique properties and reactivity. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C₇H₁₃N₃OSi
  • Molecular Weight : Approximately 172.25 g/mol
  • Structural Features : The presence of the trimethylsilyl group enhances solubility and stability, which may influence its interaction with biological targets.

Synthesis Methods

Various synthetic approaches have been employed to obtain this compound, including:

  • Direct Synthesis : Involves the reaction of appropriate pyrimidine derivatives with trimethylsilyl chloride in the presence of bases.
  • Multistep Synthesis : Utilizing intermediates from other pyrimidine compounds, allowing for structural modifications.

Biological Activity

Research has indicated that modifications at the pyrimidine core can significantly affect the biological activity and interaction profiles of related compounds. Here are some key findings regarding the biological activities associated with this compound:

Antitumor Activity

Studies have shown that certain pyrimidine derivatives exhibit antitumor properties. While specific data on this compound is limited, related compounds have demonstrated:

  • In Vitro Antitumor Activity : Similar pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. For instance, some derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Antiviral and Antimicrobial Properties

The antiviral potential of pyrimidine derivatives has been explored, particularly against viruses like Herpes simplex and Polio. Compounds structurally similar to this compound have shown:

  • Antiviral Activity : Certain derivatives have demonstrated effective inhibition of viral replication in vitro, suggesting potential therapeutic applications in antiviral drug development .

Enzyme Inhibition

The interactions of this compound with specific enzymes are also of interest:

  • Kinase Inhibition : Some studies indicate that pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression. For example, certain compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antitumor Screening : A study synthesized a series of thieno[2,3-d]pyrimidines and evaluated their cytotoxicity against MDA-MB-231 cells, revealing structure-activity relationships that could inform future research on similar pyrimidine derivatives .
  • Antiviral Efficacy : Research into structurally related compounds has highlighted their potential as antiviral agents, with some derivatives showing significant inhibition of viral replication .

Q & A

Q. What are the standard synthetic routes for pyrimidin-4(3H)-one derivatives, and how can they be adapted for introducing trimethylsilyl groups?

Pyrimidin-4(3H)-one derivatives are typically synthesized via cyclocondensation reactions or thiol substitution on thieno[2,3-d]pyrimidinone scaffolds. For example:

  • Thiol substitution : Reacting 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one with substituted thiols under basic conditions yields derivatives with varying substituents at position 5 (e.g., aryl, heteroaryl, or alkylthio groups) .
  • Adaptation for trimethylsilyl groups : Replace thiols with trimethylsilyl reagents (e.g., TMS-Cl or TMS-NR₂) under similar conditions. Monitor reaction progress via TLC and optimize temperature (typically 60–100°C) to prevent desilylation. Purify using column chromatography (silica gel, ethyl acetate/hexane) .

Q. How are spectroscopic techniques (NMR, HRMS) used to confirm the structure of pyrimidin-4(3H)-one derivatives?

  • 1H NMR : Key signals include:
    • A singlet at δ ~5.9–6.5 ppm for the pyrimidinone C-H proton.
    • Broad signals at δ ~6.5–7.5 ppm for NH₂ groups.
    • Trimethylsilyl protons appear as a singlet at δ ~0.1–0.3 ppm .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error. For example, 2-Amino-5-[(4-fluorophenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (C₁₃H₁₀FN₃OS₂) shows [M+H]⁺ at 324.0274 .

Advanced Research Questions

Q. How can contradictory spectral data be resolved when characterizing silylated pyrimidinones?

Contradictions may arise from tautomerism or solvent effects:

  • Tautomerism : Pyrimidin-4(3H)-one exists in keto-enol equilibrium. Use DMSO-d₆ to stabilize the keto form and observe distinct NH signals .
  • Silyl group stability : Trimethylsilyl groups may hydrolyze in protic solvents. Use anhydrous conditions for NMR (CDCl₃) and compare HRMS data with theoretical values to confirm integrity .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures, as done for classical/nonclassical thieno[2,3-d]pyrimidinones .

Q. What strategies optimize enzymatic inhibition studies involving pyrimidin-4(3H)-one derivatives?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 5 to enhance binding to enzymes like glycogen phosphorylase. For example, fluorophenyl derivatives show improved inhibition due to hydrophobic interactions .
  • Kinetic assays : Use competitive inhibition models with varying substrate concentrations. Monitor enzyme activity via UV-Vis (e.g., NADH depletion at 340 nm) .
  • Docking studies : Align derivatives with crystal structures of target enzymes (e.g., PDB entries) to predict binding modes .

Q. How do substituents at position 5 influence the reactivity of pyrimidin-4(3H)-one in nucleophilic reactions?

  • Electron-rich substituents (e.g., -OCH₃, -NH₂): Increase electron density at position 5, enhancing electrophilic aromatic substitution. Example: 2-Amino-5-[(3,4-dichlorophenyl)sulfanyl] derivatives undergo regioselective nitration at position 6 .
  • Bulky groups (e.g., trimethylsilyl): Steric hindrance may reduce reactivity. Use mild Lewis acids (e.g., BF₃·Et₂O) to facilitate reactions .

Methodological Challenges

Q. How to address low yields in silylated pyrimidinone synthesis?

  • Catalyst screening : Test Pd/C, CuI, or TBAF (for silyl deprotection) to improve efficiency. For example, Pd/C-mediated hydrogenation of benzyl-protected intermediates yields >90% product .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for silylation reactions to enhance solubility and reaction rates .

Q. What analytical methods differentiate tautomeric forms of pyrimidin-4(3H)-one derivatives?

  • VT-NMR : Variable-temperature NMR in DMSO-d₆ reveals coalescence of NH and OH signals near 100°C, indicating tautomeric exchange .
  • IR spectroscopy : Keto forms show C=O stretches at ~1650–1700 cm⁻¹, while enol forms exhibit O-H stretches at ~3200 cm⁻¹ .

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